Home > Products > Screening Compounds P61168 > Angiotensin II, sar(1)-phe(8)-
Angiotensin II, sar(1)-phe(8)- - 111821-46-6

Angiotensin II, sar(1)-phe(8)-

Catalog Number: EVT-1178267
CAS Number: 111821-46-6
Molecular Formula: C48H69N13O10
Molecular Weight: 988.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Angiotensin II is derived from the precursor angiotensinogen, which is cleaved by renin to form angiotensin I, subsequently converted to angiotensin II by angiotensin-converting enzyme (ACE). The specific analog sar(1)-phe(8)- is synthesized to enhance its binding affinity and selectivity for the AT1R, making it a valuable tool in pharmacological research and drug development targeting the renin-angiotensin system.

Synthesis Analysis

The synthesis of Angiotensin II, sar(1)-phe(8)- typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Key Steps in Synthesis:

  1. Resin Attachment: The first amino acid (in this case, sarcosine) is attached to a resin.
  2. Amino Acid Coupling: Protected amino acids are added one at a time. Each amino acid is activated using coupling reagents such as HBTU or DIC.
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.
  4. Cleavage: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.

The specific modifications at positions 1 and 8 require careful selection of protecting groups and coupling conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of Angiotensin II, sar(1)-phe(8)- can be described as follows:

  • Molecular Formula: C₁₈H₂₄N₄O₃
  • Molecular Weight: Approximately 344.41 g/mol
  • Structure: The compound consists of eight amino acids arranged in a specific sequence that includes modifications at positions 1 (sarcosine) and 8 (phenylalanine).

Structural Features:

  • The presence of the phenylalanine residue at position 8 contributes to increased hydrophobic interactions with the receptor.
  • The substitution of sarcosine for alanine at position 1 enhances binding affinity due to improved interactions with receptor sites .
Chemical Reactions Analysis

Angiotensin II, sar(1)-phe(8)- participates in various chemical reactions primarily involving receptor binding and activation.

Key Reactions:

  • Receptor Binding: The compound binds to AT1R, triggering intracellular signaling pathways that lead to vasoconstriction and increased blood pressure.
  • Biochemical Assays: It can be used in radioligand binding assays to study receptor-ligand interactions quantitatively .

The specific interactions between Angiotensin II analogs and their receptors can be characterized using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET).

Mechanism of Action

Angiotensin II, sar(1)-phe(8)- exerts its effects primarily through its interaction with AT1R. Upon binding:

  1. Receptor Activation: The binding induces a conformational change in the receptor.
  2. Signal Transduction: This leads to activation of intracellular signaling cascades involving phospholipase C, resulting in increased intracellular calcium levels and activation of protein kinase C.
  3. Physiological Effects: These signaling pathways result in vasoconstriction, increased aldosterone secretion from adrenal glands, and stimulation of thirst centers in the brain.

The enhanced binding affinity due to structural modifications allows for more potent physiological responses compared to native angiotensin II .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties:

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding its ionization state at physiological pH.

These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .

Applications

Angiotensin II, sar(1)-phe(8)- has several applications in scientific research:

  • Pharmacological Studies: Used extensively in studies investigating the renin-angiotensin system's role in hypertension and heart failure.
  • Drug Development: Serves as a lead compound for designing new antihypertensive drugs targeting AT1R.
  • Biochemical Research: Employed in assays to explore receptor mechanisms and signaling pathways related to cardiovascular health.

The ongoing research into its analogs continues to reveal insights into receptor selectivity and potential therapeutic benefits .

Molecular Structure and Functional Determinants of Angiotensin II

Primary Sequence Analysis of Angiotensin II and Its Isoforms

Angiotensin II (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) is an octapeptide hormone central to the renin-angiotensin-aldosterone system. Its primary structure dictates receptor binding specificity and functional outcomes. The N-terminal Asp¹ and C-terminal Phe⁸ are evolutionarily conserved across mammals, underscoring their roles in receptor engagement and activation [6] [7]. Alternative isoforms arise from proteolytic cleavage:

  • Angiotensin III (Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) lacks Asp¹ but retains full AT1 receptor (AT1R) agonist activity.
  • Angiotensin IV (Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) exhibits minimal AT1R affinity but modulates cognitive functions via insulin-regulated aminopeptidase inhibition [7] [6].

Table 1: Endogenous Angiotensin Isoforms and Receptor Specificity

IsoformSequencePrimary ReceptorBiological Function
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheAT1R/AT2RVasoconstriction, aldosterone release
Angiotensin IIIArg-Val-Tyr-Ile-His-Pro-PheAT1R/AT2RSimilar to Ang II, renal modulation
Angiotensin IVVal-Tyr-Ile-His-Pro-PheIRAPCognitive enhancement

The Tyr⁴-Ile⁵-His⁶ segment forms a β-turn essential for stabilizing the bioactive conformation. Disruption of this motif reduces AT1R affinity by >100-fold, highlighting its structural significance [7] [9].

Role of N-Terminal Modifications: Sar(1) Substitution and Structural Implications

Substitution of Asp¹ with sarcosine (N-methylglycine, Sar) yields [Sar¹]-angiotensin II, a modification that enhances peptide stability and receptor binding affinity. Sarcosine eliminates the negative charge at position 1, reducing electrostatic repulsion with AT1R’s Asp²⁸¹ residue. This increases binding affinity 2.5-fold compared to native angiotensin II [3] [8]. Key mechanistic impacts include:

  • Enhanced Hydrophobicity: The N-methyl group of sarcosine strengthens hydrophobic interactions with AT1R’s transmembrane helix 3 (residues Leu¹¹² and Val¹⁰⁸) [9].
  • Resistance to Aminopeptidases: Sarcosine impedes N-terminal degradation, extending plasma half-life [7].
  • Conformational Restriction: Nuclear magnetic resonance analyses reveal that Sar¹ stabilizes a type VI β-turn at Tyr⁴-Ile⁵, optimizing positioning of the C-terminal pharmacophore [3] [9].

Table 2: Impact of N-Terminal Modifications on AT1R Binding

ModificationBinding Affinity (Ki, nM)Receptor Activation (EC₅₀, nM)Key Structural Effect
Native (Asp¹)1.20.8Baseline charge interaction
Sar¹0.30.5Enhanced hydrophobic packing
Ala¹>1000InactiveLoss of charge and steric compatibility
Pro¹>1000InactiveDisrupted N-terminal geometry

Deletion of Sar¹ or substitution with proline abolishes activity, confirming stringent spatial requirements for N-terminal engagement [3].

C-Terminal Interactions: Phe(8) Residue in Receptor Binding and Activation

The C-terminal Phe⁸ is indispensable for AT1R activation. It anchors angiotensin II to a hydrophobic pocket formed by AT1R residues Lys¹⁹⁹ (transmembrane helix 5), His²⁵⁶ (helix 6), and Tyr²⁹² (helix 7) [4] [9]. Key functions include:

  • Hydrophobic Sealing: Mutation of Phe⁸ to alanine reduces inositol phosphate production by 95%, confirming its role in Gq protein coupling [2].
  • Receptor Activation Switch: Phe⁸’s benzene ring engages in cation-π interactions with Lys¹⁹⁹, triggering outward displacement of helix 6 – a hallmark of GPCR activation [4] [9].
  • β-Arrestin Biasing: Substitutions at Phe⁸ differentially regulate signaling:
  • Ile⁸: Enhances β-arrestin recruitment (e.g., [Sar¹,Ile⁸]-angiotensin II) [8].
  • D-Ala⁸: Promotes β-arrestin signaling while blocking Gq (e.g., TRV120023) [5].

Table 3: Functional Consequences of C-Terminal Modifications

Position 8 ResidueGq Protein Activationβ-Arrestin RecruitmentKey Interaction Partners
Phe (Native)++++++Lys¹⁹⁹, His²⁵⁶, Tyr²⁹²
Ile+++++Altered hydrophobic pocket contacts
D-Ala-++++Disrupted Gq coupling domain
Ala-+Loss of hydrophobic sealing

Molecular dynamics simulations reveal that Phe⁸ mutations alter the hydrogen-bond network around Asn¹¹¹ and Asp⁷⁴, biasing signaling toward β-arrestin pathways [9].

Comparative Structural Analysis of Angiotensin II Analogues

Sarmesin ([Sar¹,Tyr(Me)⁴,Phe⁸]-angiotensin II)

Sarmesin functions as a competitive AT1R antagonist (pA₂ = 7.9) due to its O-methyltyrosine at position 4. The methyl group sterically blocks Tyr⁴’s interaction with AT1R’s Asn²⁰⁰, preventing receptor activation. Sarmesin retains partial agonist activity (22%) if Phe⁸ is unmodified, highlighting the C-terminus’ dual role in binding and activation [3] [7].

TRV120023 ([Sar¹,D-Ala⁸]-angiotensin II)

This analogue exhibits β-arrestin-biased signaling:

  • Gq Inhibition: D-Ala⁸ disrupts interactions with Lys¹⁹⁹, abolishing inositol phosphate production [5].
  • β-Arrestin Activation: Enhances cardiac contractility by increasing myofilament calcium sensitivity and troponin I phosphorylation [5] [8].In heart failure models, TRV120023 improves cardiac output without promoting hypertrophy, contrasting classical angiotensin receptor blockers [5].

CORET ([Sar¹,Cys(Et)⁵,Leu⁸]-angiotensin II)

Position 5 substitutions modulate signaling bias:

  • Cys(Et)⁵: The ethyl-cysteine side chain enhances β-arrestin coupling 4-fold over angiotensin II [8].
  • Aldosterone Specificity: CORET potently stimulates adrenal β-arrestin1-dependent aldosterone synthesis (EC₅₀ = 0.1 nM), demonstrating pathway-specific efficacy [8].

Table 4: Structural and Functional Comparison of Key Analogues

AnalogueSequence ModificationsSignaling ProfileKey Functional Outcome
SarmesinSar¹, Tyr(Me)⁴, Phe⁸Competitive antagonistBlocks vasoconstriction
TRV120023Sar¹, D-Ala⁸β-arrestin biased agonistEnhances cardiac contractility
CORETSar¹, Cys(Et)⁵, Leu⁸β-arrestin biased agonistPotent aldosterone secretion
[Sar¹,Ile⁴,Ile⁸]Sar¹, Ile⁴, Ile⁸β-arrestin biased agonistERK activation without Gq coupling

Biased analogues adopt distinct receptor conformations: TRV120023 stabilizes AT1R’s "ground state" with high β-arrestin affinity, while Gq-activating analogues (e.g., angiotensin II) induce transmembrane helix separation [9]. These structural insights enable rational design of pathway-selective therapeutics.

Properties

CAS Number

111821-46-6

Product Name

Angiotensin II, sar(1)-phe(8)-

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid

Molecular Formula

C48H69N13O10

Molecular Weight

988.1 g/mol

InChI

InChI=1S/C48H69N13O10/c1-6-28(4)39(45(68)57-35(23-31-24-52-26-54-31)46(69)61-21-11-15-36(61)43(66)60-40(47(70)71)30-12-8-7-9-13-30)59-42(65)34(22-29-16-18-32(62)19-17-29)56-44(67)38(27(2)3)58-41(64)33(55-37(63)25-51-5)14-10-20-53-48(49)50/h7-9,12-13,16-19,24,26-28,33-36,38-40,51,62H,6,10-11,14-15,20-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,70,71)(H4,49,50,53)/t28-,33-,34-,35-,36-,38-,39-,40+/m0/s1

InChI Key

FTRYLOUOYBMHJX-NMVBJOGESA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Synonyms

1-Sar-8-Phe-AII
1-Sar-8-Phe-angiotensin II
AII, Sar(1)-Phe(8)-
angiotensin II, Sar(1)-Phe(8)-
angiotensin II,sarcosyl(1)-phenylalanine(8)-
S3HP-AII

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.